molecular formula C22H32N4O3 B5555506 1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione

1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione

Cat. No. B5555506
M. Wt: 400.5 g/mol
InChI Key: DVQVLDFTYFGZCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione" often involves complex reactions such as the Dieckmann cyclization, which is used to form piperazine-2,5-diones from specific substructures (Aboussafy & Clive, 2012). The methodologies for synthesizing these compounds can vary significantly depending on the desired structural features and functional groups.

Molecular Structure Analysis

The molecular structures of piperazine derivatives, including those similar to the target compound, have been extensively studied. For instance, molecular solids formed from symmetrical bis(piperazine-2,5-diones) exhibit unique crystalline structures influenced by side chain substitution, showcasing the importance of intermolecular interactions (Polaske et al., 2009). These structures play a critical role in determining the compound's physical and chemical properties.

Chemical Reactions and Properties

Piperazine derivatives engage in various chemical reactions, contributing to their diverse properties. For example, the addition reactions of phenyl isocyanate and phenyl isothiocyanate to partially cyclic 1,3-diaza-1,3-butadienes lead to the synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and -dithiones, illustrating the reactivity of these compounds towards forming more complex structures (Abdel-Rahman, 1993).

Physical Properties Analysis

The physical properties of piperazine-2,5-diones and their derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular configuration. Research has shown that the solid-state conformations of these compounds can vary significantly, affecting their solubility and stability (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are key to understanding the potential applications of these compounds. Studies have demonstrated the versatility of piperazine derivatives in forming complexes with other molecules, which is crucial for their application in materials science and medicinal chemistry (Singh & Vijayan, 1977).

Scientific Research Applications

Synthesis and Structural Studies

  • A key application in scientific research is the synthesis of structurally complex compounds. For instance, Abdel-Rahman (1993) described the synthesis of annulated 1,3,5-triazine-2,4(1H,3H)-diones and -2,4(1H,3H)-dithiones through a cyclodimerization process involving heterocyclic heterocumulenes, generated from partially cyclic 1,3-diaza-1,3-butadienes (Abdel-Rahman, 1993).
  • Singh and Vijayan (1977) conducted structural studies on analgesics, examining crystal structures of phenylbutazone and its complex with piperazine, providing insights into the molecular architecture of such compounds (Singh & Vijayan, 1977).

Chemical Properties and Reactions

  • Exploring the chemical properties and reactions, Larrivée Aboussafy and Clive (2012) highlighted the formation of piperazine-2,5-diones via Dieckmann cyclization, a process significant for understanding the chemical behavior of these compounds (Larrivée Aboussafy & Clive, 2012).
  • Gan et al. (2003) investigated the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, contributing to the understanding of photochemical behaviors of these compounds (Gan et al., 2003).

Applications in Medicinal Chemistry

  • Saingar, Kumar, and Joshi (2011) focused on the synthesis of biologically active 1H-1,4-diazepines with piperazine moiety, indicating their potential in antimicrobial, antifungal, and anthelmintic applications (Saingar, Kumar, & Joshi, 2011).
  • In 2017, Mieczkowski et al. synthesized and conducted crystallographic studies on certain benzodiazepine derivatives, hinting at their possible use in drug development (Mieczkowski et al., 2017).

properties

IUPAC Name

1-butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O3/c1-3-4-12-25-16-17-26(22(29)21(25)28)19(18-9-6-5-7-10-18)20(27)24-13-8-11-23(2)14-15-24/h5-7,9-10,19H,3-4,8,11-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQVLDFTYFGZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CCCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-4-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione

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